1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
CAS No.:
VCID: VC18902076
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- is a complex organic compound belonging to the class of benzoxonins. It features a unique molecular structure, including a benzoxonin ring and various functional groups such as hydroxyl and methoxy groups. This compound is classified as a heterocyclic and aromatic compound due to the presence of a benzene ring fused with an oxonin structure and delocalized electrons within its cyclic structure. Analytical TechniquesRelevant analytical techniques such as mass spectrometry and infrared spectroscopy are used to provide insights into the chemical properties of this compound. These methods help in understanding its molecular structure and potential interactions with biological targets or chemical reagents. Potential ApplicationsResearch into the applications of 1-Benzoxonin-2-Methanol continues to evolve, highlighting its importance in both academic and industrial contexts. While specific applications are not detailed in available literature, its unique structure suggests potential uses in medicinal chemistry or as an intermediate in organic synthesis. Research Findings and DataCurrently, detailed research findings and specific data tables for 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- are not widely available in the literature. Further studies are needed to explore its chemical behavior, biological activity, and potential applications. |
---|---|
Product Name | 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- |
Molecular Formula | C15H20O3 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | [(4Z)-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol |
Standard InChI | InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3/b11-4- |
Standard InChIKey | WUZUCCYVFIDOEH-WCIBSUBMSA-N |
Isomeric SMILES | C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO |
Canonical SMILES | CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO |
PubChem Compound | 66557202 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume